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molecular formula C13H16O3 B1601628 Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 65844-56-6

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B1601628
M. Wt: 220.26 g/mol
InChI Key: LGHVETGTLVYZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110687B2

Procedure details

To a solution of methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (4.03 g, 18.3 mmol), in MeOH (180 mL), was added 1N NaOH solution (73.2 mL, 73.3 mmol). The reaction was allowed to stir for 3 h and then the solvents were evaporated until approximately 50 mL of water remained. The solution was washed with Et2O and then the aqueous phase was acidified to pH 1 by the addition of 1N HCl solution. A precipitate formed and was filtered, washed with water and hexane, and dried under vacuum to give 7-methoxy-1,2,3,4tetrahydronaphthalene-2-carboxylic acid as a white solid (3.43 g, 91%).
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
73.2 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]([C:13]([O:15]C)=[O:14])[CH2:10]2)=[CH:5][CH:4]=1.[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]([C:13]([OH:15])=[O:14])[CH2:10]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.03 g
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)C(=O)OC
Name
Quantity
73.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated until approximately 50 mL of water
WASH
Type
WASH
Details
The solution was washed with Et2O
ADDITION
Type
ADDITION
Details
the aqueous phase was acidified to pH 1 by the addition of 1N HCl solution
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C2CCC(CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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